2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethanone is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethanone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-(methylsulfanyl)-1,2,4-thiadiazole-5-thiol with 1-phenylethanone in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or alkoxides replace the methylsulfanyl group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of 2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar compounds to 2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethanone include other thiadiazole derivatives, such as:
2-[(3-Methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Another heterocyclic compound with a thiadiazole ring, known for its antimicrobial and anticancer activities.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS3/c1-15-10-12-11(17-13-10)16-7-9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWSTXCRMRSVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)SCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.